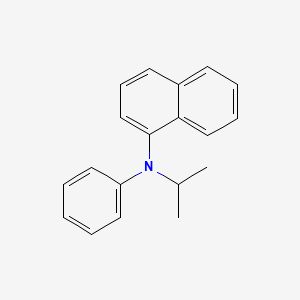
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine is an aromatic amine with the chemical formula C16H15N. This compound is notable for its binding affinity in mouse major urinary protein, making it a subject of interest in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(propan-2-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with phenyl isopropyl ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of the imine intermediate. This method is favored due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using aluminum chloride as a catalyst.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its binding affinity to proteins, particularly in the context of mouse major urinary protein.
Wirkmechanismus
The mechanism of action of N-Phenyl-N-(propan-2-yl)naphthalen-1-amine involves its binding to specific proteins, such as mouse major urinary protein. The compound forms nonpolar contacts with the protein, stabilizing the protein-ligand complex. This interaction is mediated by hydrogen bonds and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenyl-1-naphthylamine
- N-Phenyl-α-naphthylamine
- N-Phenyl-1-aminonaphthalene
Uniqueness
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine is unique due to its high binding affinity to mouse major urinary protein, which is significantly greater than that of similar compounds. This makes it particularly valuable in biochemical research .
Eigenschaften
CAS-Nummer |
110972-22-0 |
|---|---|
Molekularformel |
C19H19N |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
N-phenyl-N-propan-2-ylnaphthalen-1-amine |
InChI |
InChI=1S/C19H19N/c1-15(2)20(17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-15H,1-2H3 |
InChI-Schlüssel |
XNHMUQXTQHHOPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


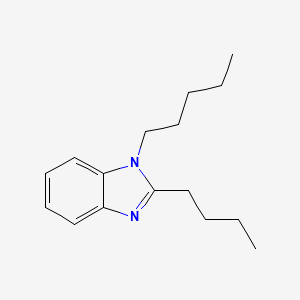
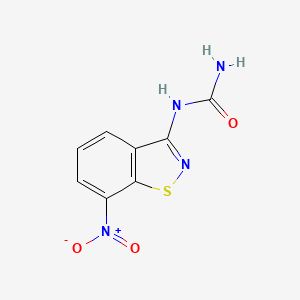
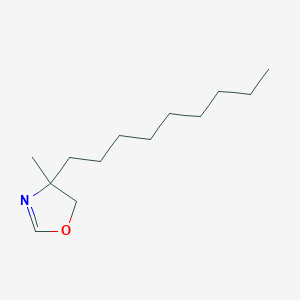
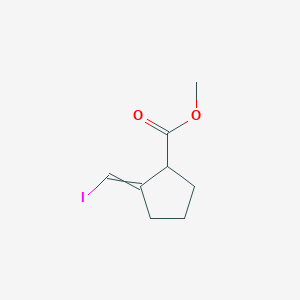

![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)

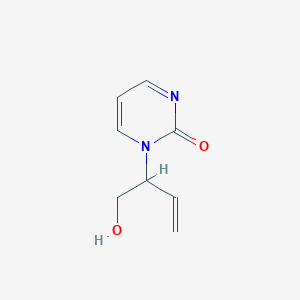
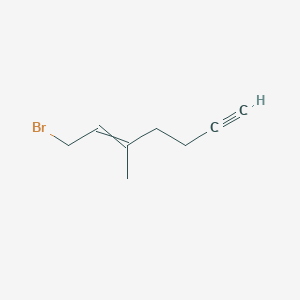
![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
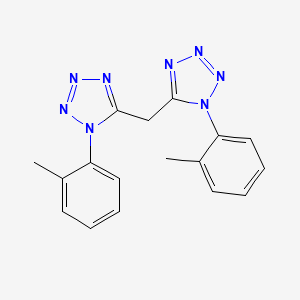
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)
methanone](/img/structure/B14318293.png)
